PFAR Inhibition Potency Ranking: 6-Aminophenanthridine Defines the Baseline Activity Against 8-Substituted Derivatives
In a direct head-to-head comparison, 6AP and its three derivatives were tested for protein folding activity of the ribosome (PFAR) using human carbonic anhydrase (HCA) as the model substrate and E. coli 70S ribosome as the refolding modulator. In the absence of compound, 60% refolding was achieved. The inhibition of PFAR and the affinity for domain V of 23S rRNA followed the rank order 6AP8CF₃ > 6AP8Cl > 6AP, while 6APi (6-amino group replaced with a 2-(butan-1-ol) chain) was completely inactive [1]. At 250 µM, 6AP served as the positive control that fully inhibited PFAR in independent validation experiments [2]. This defines 6AP as the validated reference scaffold for PFAR assay development, with its 8-substituted derivatives offering enhanced potency at the cost of reduced historical validation.
| Evidence Dimension | PFAR inhibition potency (rank order) and rRNA binding affinity |
|---|---|
| Target Compound Data | 6AP: reference activity; 250 µM produces full PFAR inhibition in E. coli 70S ribosome/HCA refolding assay [1][2] |
| Comparator Or Baseline | 6AP8CF₃ > 6AP8Cl > 6AP (active); 6APi (inactive). Baseline refolding: 60% without inhibitor [1]. |
| Quantified Difference | 6AP8CF₃ and 6AP8Cl show higher PFAR inhibition and rRNA binding affinity than 6AP; 6APi shows zero activity [1]. |
| Conditions | PFAR assay: E. coli 70S ribosome, human carbonic anhydrase I (HCA) substrate, GuHCl denaturation/refolding, fluorescence-based rRNA binding assay using domain V of 23S rRNA [1]. |
Why This Matters
6AP is the foundational tool compound for PFAR research; procurement of 6AP ensures compatibility with the largest body of published mechanistic and pharmacological validation data, while its derivatives and 6APi provide essential positive and negative controls.
- [1] Banerjee D, Vovusha H, Pang Y, et al. Spectroscopic and DFT studies on 6-aminophenanthridine and its derivatives provide insights in their activity towards ribosomal RNA. Biochimie. 2014;97:194-199. doi:10.1016/j.biochi.2013.10.012 View Source
- [2] Oumata N, Nguyen PH, Beringue V, et al. The toll-like receptor agonist imiquimod is active against prions. PLoS ONE. 2013;8(8):e72112. doi:10.1371/journal.pone.0072112 View Source
